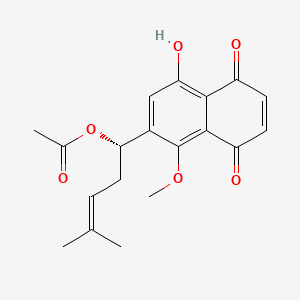
Echinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Echinone is an acetate ester and a hydroxy-1,4-naphthoquinone.
Aplicaciones Científicas De Investigación
Photobiological Applications
Echinenone plays a significant role in light-harvesting processes within certain microorganisms. It has been identified as a crucial component in the binding of carotenoids to rhodopsins, particularly in cyanobacteria like Gloeobacter violaceus.
Key Findings:
- Echinenone binds effectively to gloeobacter rhodopsin, functioning as a light-harvesting antenna. This interaction enhances the efficiency of solar energy capture and contributes to the functionality of proton pumps in these organisms .
- The binding kinetics of echinenone are slower compared to other carotenoids, indicating its unique role in energy transfer processes .
Table 1: Echinenone Binding Characteristics
| Carotenoid | Binding Kinetics | Energy Transfer Efficiency |
|---|---|---|
| Echinenone | Slow (7 hours) | 30% |
| Salinixanthin | Fast (14 minutes) | Higher |
Nutritional Applications
Echinenone is recognized as a provitamin A compound, which can contribute to vitamin A synthesis in the body. Its nutritional value is particularly relevant in dietary studies focusing on carotenoid intake and its health benefits.
Research Insights:
- Echinenone has been isolated from various sources, including marine organisms, and exhibits properties that may enhance antioxidant defenses .
- Its structure and functional properties position it between beta-carotene and other xanthophylls, suggesting potential benefits in human health through dietary intake .
Photoprotection Mechanism
Recent studies have highlighted echinenone's role in photoprotection mechanisms within photosynthetic organisms. It aids in dissipating excess light energy, thereby protecting photosystems from damage caused by high irradiance.
Case Study:
- Research demonstrated that echinenone can replace hydroxyechinenone in the Orange-Carotenoid Protein (OCP) system, effectively inducing photoprotection under blue-green light conditions . This highlights its potential for improving stress tolerance in plants.
Table 2: Photoprotection Mechanism Comparison
| Carotenoid | Photoprotection Induction | Stability of Binding |
|---|---|---|
| Echinenone | Yes | High |
| Zeaxanthin | Limited | Moderate |
Potential Therapeutic Applications
Emerging research suggests that echinenone may have therapeutic potential due to its antioxidant properties and ability to modulate cellular responses to oxidative stress.
Research Findings:
- Studies indicate that echinenone can enhance the stability of photosystems and improve overall cellular health under stress conditions .
- Its unique structural features allow it to interact with various proteins, potentially leading to novel therapeutic applications in managing oxidative stress-related diseases.
Propiedades
Número CAS |
80348-65-8 |
|---|---|
Fórmula molecular |
C19H20O6 |
Peso molecular |
344.4 g/mol |
Nombre IUPAC |
[(1S)-1-(4-hydroxy-1-methoxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] acetate |
InChI |
InChI=1S/C19H20O6/c1-10(2)5-8-16(25-11(3)20)12-9-15(23)17-13(21)6-7-14(22)18(17)19(12)24-4/h5-7,9,16,23H,8H2,1-4H3/t16-/m0/s1 |
Clave InChI |
SCIUCADXFKAPEB-INIZCTEOSA-N |
SMILES |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |
SMILES isomérico |
CC(=CC[C@@H](C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |
SMILES canónico |
CC(=CCC(C1=CC(=C2C(=O)C=CC(=O)C2=C1OC)O)OC(=O)C)C |
Key on ui other cas no. |
80348-65-8 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















